1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride
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Overview
Description
1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C12H19ClN2OS and a molecular weight of 274.81 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring, an amino group, and a thiophene moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acids with primary amines. One common method employs N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2 chloroimidazolium chloride (IMesCl-Cl) as the coupling reagent . The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Amidation: As mentioned, amidation reactions are common, involving carboxylic acids and primary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride can be compared to other similar compounds, such as:
- 1-amino-N-(thiophen-3-ylmethyl)cyclohexane-1-carboxamide hydrochloride
- 1-amino-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride
- 1-amino-N-(pyridin-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride
These compounds share similar structural features but differ in the heterocyclic moiety attached to the cyclohexane ring. The uniqueness of this compound lies in its specific thiophene moiety, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
1-amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c13-12(6-2-1-3-7-12)11(15)14-9-10-5-4-8-16-10;/h4-5,8H,1-3,6-7,9,13H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRJVGIJOMQLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=CS2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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